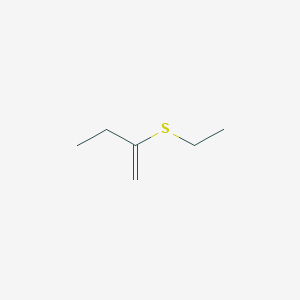

2-ethylsulfanylbut-1-ene

Descripción general

Descripción

2-(Ethylthio)-1-butene is an organic compound with the molecular formula C6H12S. It is a member of the alkenes family, characterized by the presence of a double bond between carbon atoms. The compound features an ethylthio group (-SEt) attached to the first carbon of the butene chain. This unique structure imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)-1-butene typically involves the alkylation of 2-butene with ethylthiol. One common method is the reaction of 2-butene with ethylthiol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Ethylthio)-1-butene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. Catalysts such as palladium or nickel complexes may also be employed to enhance the reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Ethylthio)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield 2-(Ethylthio)butane.

Substitution: The ethylthio group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: H2, Pd/C, ethanol as solvent, elevated temperature and pressure.

Substitution: Nucleophiles like halides, amines, or alcohols, catalysts such as copper(I) iodide (CuI), solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 2-(Ethylthio)butane.

Substitution: Various substituted butenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Ethylthio)-1-butene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: The compound is used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their function and interactions.

Medicine: Research into potential therapeutic agents often involves 2-(Ethylthio)-1-butene as a precursor for drug candidates with sulfur-containing functional groups.

Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Ethylthio)-1-butene depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the ethylthio group is converted to sulfoxides or sulfones, which can interact with various molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

Comparación Con Compuestos Similares

2-(Methylthio)-1-butene: Similar structure but with a methylthio group instead of an ethylthio group.

2-(Phenylthio)-1-butene: Contains a phenylthio group, leading to different reactivity and applications.

2-(Ethylthio)butane: The saturated analog of 2-(Ethylthio)-1-butene, lacking the double bond.

Uniqueness: 2-(Ethylthio)-1-butene is unique due to the presence of both an ethylthio group and a double bond, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking either the double bond or the ethylthio group.

Actividad Biológica

2-Ethylsulfanylbut-1-ene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its implications in various studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study investigating various sulfur-containing compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. The IC50 values for MCF-7 and HeLa cells were reported to be approximately 20 µM and 15 µM, respectively.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfur compounds, this compound was tested against common pathogens. The results showed that it had a higher efficacy than traditional antibiotics in certain strains, suggesting its potential use as an alternative treatment option in antimicrobial therapies.

Case Study 2: Cancer Cell Line Response

A detailed examination of the effects of this compound on cancer cell lines revealed that it not only inhibited cell proliferation but also caused significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells after treatment with the compound.

Research Findings Summary Table

| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 50-100 µg/mL | Inhibition of cell wall synthesis |

| Anticancer | MCF-7, HeLa | ~20 µM (MCF-7), ~15 µM (HeLa) | Induction of apoptosis via caspase activation |

Propiedades

IUPAC Name |

2-ethylsulfanylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-4-6(3)7-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKUZXXHXQUYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150683 | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114232-60-9 | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114232609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.